molecular formula C12H12ClN3OS B2481713 N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine CAS No. 946386-90-9

N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B2481713
CAS No.: 946386-90-9
M. Wt: 281.76
InChI Key: ZAUCSGZMBHAXEU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine: is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a chlorophenyl group, a hydroxyiminoethyl group, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the thiazole ring.

    Addition of the Hydroxyiminoethyl Group: The hydroxyiminoethyl group can be added through oximation reactions, where an aldehyde or ketone precursor reacts with hydroxylamine under acidic or basic conditions.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyiminoethyl group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxime Derivatives: Formed through oxidation of the hydroxyiminoethyl group.

    Amine Derivatives: Formed through reduction of the hydroxyimino group.

    Substituted Thiazoles: Formed through nucleophilic substitution of the chlorophenyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biological Probes: Due to its unique structure, the compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Medicine:

    Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry:

    Chemical Intermediates: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active sites of enzymes, the compound can inhibit their activity, leading to various biological effects.

    Receptor Modulation: The compound may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

    N-(2-chlorophenyl)-4-methyl-1,3-thiazol-2-amine: Lacks the hydroxyiminoethyl group, which may result in different biological activities.

    N-(2-chlorophenyl)-5-ethyl-4-methyl-1,3-thiazol-2-amine: Contains an ethyl group instead of the hydroxyiminoethyl group, which may affect its reactivity and biological properties.

    N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-amine: Lacks the methyl group, which may influence its overall stability and activity.

Uniqueness: N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine is unique due to the presence of the hydroxyiminoethyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research and industry.

Properties

IUPAC Name

N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-7-11(8(2)16-17)18-12(14-7)15-10-6-4-3-5-9(10)13/h3-6,17H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUCSGZMBHAXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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